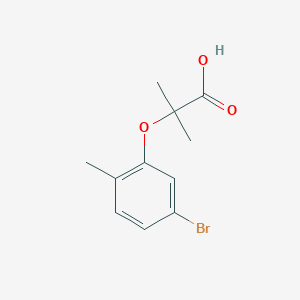
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is an organic compound with a molecular formula of C11H13BrO3. This compound is characterized by the presence of a bromine atom attached to a methylphenoxy group, which is further connected to a methylPropanoic acid moiety. It is a white to off-white crystalline powder and is primarily used as an intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid typically involves the bromination of 2-methylphenol followed by etherification and carboxylation. One common method starts with the bromination of 2-methylphenol using bromine in the presence of a catalyst such as iron(III) chloride. The resulting 5-bromo-2-methylphenol is then reacted with 2-bromo-2-methylpropanoic acid in the presence of a base like potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent etherification and carboxylation steps are optimized for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 2-(5-azido-2-methylphenoxy)-2-methylPropanoic acid.
Oxidation: Formation of this compound.
Reduction: Formation of 2-(5-bromo-2-methylphenoxy)-2-methylpropanol.
Applications De Recherche Scientifique
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylbenzoic acid: Similar structure but lacks the ether linkage and the additional methyl group.
2-Bromo-5-methylbenzoic acid: Similar bromination pattern but different positioning of the carboxylic acid group.
Uniqueness
2-(5-bromo-2-methylphenoxy)-2-methylPropanoic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a phenoxy group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
2-(5-bromo-2-methylphenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-7-4-5-8(12)6-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
RRWUVUVSIFSYJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)OC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


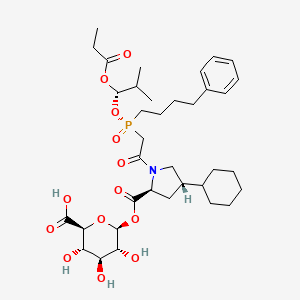
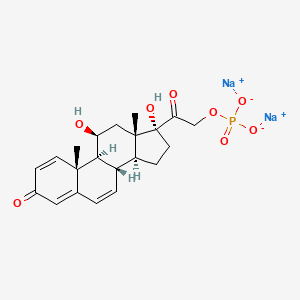
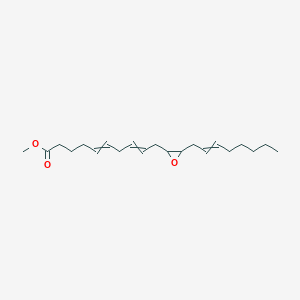
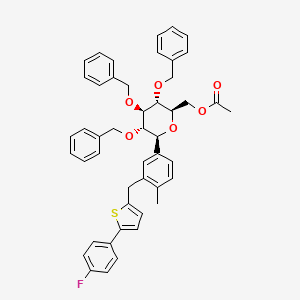
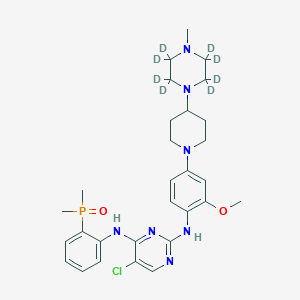
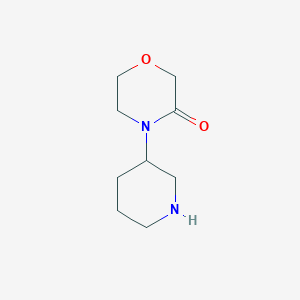
![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
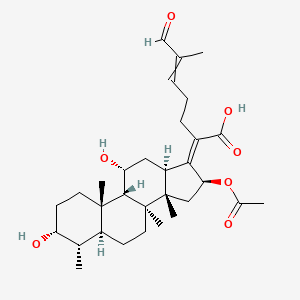
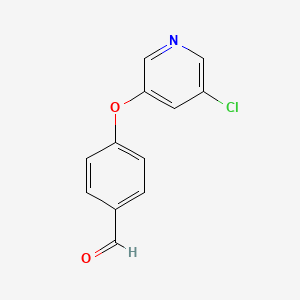
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)
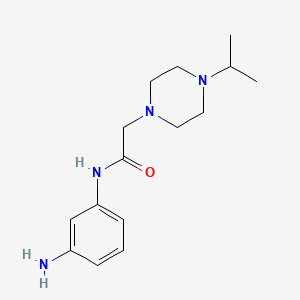
![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid tert-Butyl Ester](/img/structure/B13856891.png)
